Fasnall is a thiophenopyrimidine derivative that acts as a selective inhibitor of fatty acid synthase (FASN) [, , , , ] and respiratory Complex I []. FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of fatty acids [, , , , , , , ]. Complex I is a crucial component of the electron transport chain in mitochondria, responsible for oxidative phosphorylation []. Fasnall is utilized in scientific research to investigate the role of FASN and Complex I in various biological processes, including cancer cell metabolism, tumor growth, and drug resistance [, , , , , , , , , , , , ].
Mechanism of Action
Fasnall inhibits FASN, leading to the accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations [, , , , , , , ]. This inhibition disrupts fatty acid synthesis, impacting cell growth and survival, particularly in cancer cells that rely heavily on de novo lipogenesis [, , , , , , , , , ].
Additionally, Fasnall acts as a Complex I inhibitor, leading to NADH accumulation and subsequent depletion of tricarboxylic acid cycle metabolites []. This disruption of oxidative phosphorylation impairs tumor growth in models dependent on this metabolic pathway [].
Applications
Investigating the role of FASN in cancer: Fasnall helps elucidate the role of FASN in cancer cell proliferation, survival, and drug resistance [, , , , , , , , , ]. Studies utilizing Fasnall demonstrate its ability to inhibit tumor growth in various cancer models, including melanoma, breast cancer, prostate cancer, and diffuse large B-cell lymphoma [, , , , , , ].
Exploring metabolic flexibility in cancer cells: Studies using Fasnall in combination with untargeted metabolomics provide insights into the metabolic adaptations of cancer cells upon FASN inhibition []. These findings contribute to understanding the mechanisms of resistance to FASN inhibitors and developing more effective therapeutic strategies.
Evaluating the therapeutic potential of Complex I inhibitors: Research on Fasnall highlights its ability to inhibit Complex I, showcasing potential therapeutic applications in cancers reliant on oxidative phosphorylation [, ]. Fasnall’s rapid systemic clearance makes it a promising candidate for further investigation as a Complex I inhibitor with potentially reduced neurological side effects compared to other inhibitors in this class [].
Studying the interaction between tumor cells and the tumor microenvironment: Research using Fasnall investigates the impact of inhibiting FASN on the interaction between ovarian cancer cells and adipocytes []. Findings suggest that while blocking FASN can be detrimental as a monotherapy, targeting multiple metabolic pathways simultaneously might prove more effective [, ].
Identifying phenotype-specific vulnerabilities in cancer: CRISPR-Cas9 loss-of-function screens combined with Fasnall treatment revealed FASN as a potential target in mesenchymal-like breast cancer cells []. This approach highlights the importance of identifying phenotype-specific vulnerabilities for developing more effective personalized therapies.
Related Compounds
GSK2194069
Compound Description: GSK2194069 is a potent, reversible, and orally bioavailable inhibitor of FASN. []
TVB-2640
Compound Description: TVB-2640 is another FASN inhibitor investigated for its potential anticancer properties. []
Relevance: This compound is grouped with Fasnall and other putative FASN inhibitors when assessing their metabolic impact. The research emphasizes the importance of validating small molecule inhibitors to differentiate high-quality chemical probes and understand their applications better. []
TVB-3166
Compound Description: TVB-3166 is a pyrazole derivative and a potent FASN inhibitor. [, ]
Relevance: Similar to Fasnall, TVB-3166 demonstrates synergistic effects with both microtubule-stabilizing and -destabilizing drugs in taxane-resistant prostate cancer cells. [] This suggests a potential for combination therapies utilizing FASN inhibitors like Fasnall or TVB-3166 with existing chemotherapeutic agents. Furthermore, TVB-3166, alongside Fasnall and GSK2194069, induces significant changes in the metabolomic profile of prostate cancer cells, indicating a complex interplay between FASN inhibition and cellular metabolic flexibility. []
C75
Compound Description: C75 is a known FASN inhibitor. []
Relevance: The study highlights the inconsistent activity of commonly used FASN inhibitors, including C75 and Fasnall, concerning the expected metabolic signature of FASN inhibition. [] This emphasizes the need for careful validation of the activity and specificity of putative FASN inhibitors.
Cerulenin
Compound Description: Cerulenin is an antibiotic with known FASN inhibitory activity. [, ]
Relevance: Like Fasnall, Cerulenin is included in the study assessing the metabolic signature of FASN inhibition. [] Additionally, both compounds are investigated for their synergistic potential with docetaxel and vinblastine in taxane-resistant prostate cancer cells. [] These findings reinforce the need for further research into FASN inhibitors like Fasnall and Cerulenin as potential cancer therapeutics.
Orlistat
Compound Description: Orlistat, a clinically approved anti-obesity drug, acts as an irreversible inhibitor of FASN. [, ]
Relevance: Research shows that Orlistat, similar to Fasnall, exhibits synergistic effects when combined with docetaxel and vinblastine in taxane-resistant prostate cancer cells. [] This highlights the potential of FASN inhibitors in enhancing the efficacy of conventional chemotherapy. Moreover, both Orlistat and Fasnall are instrumental in studying the role of FASN inhibition on lipid uptake in ovarian cancer cells. []
Metformin
Compound Description: Metformin, a widely used anti-diabetic medication, indirectly influences lipid metabolism through the activation of AMP-activated protein kinase (AMPK). []
Relevance: While structurally distinct from Fasnall, Metformin's role in regulating AMPK, a key player in fatty acid synthesis, offers insights into the complex interplay between energy metabolism and lipid synthesis in cancer cells. [] This highlights the importance of understanding the broader metabolic context when studying FASN inhibitors like Fasnall.
IU1
Compound Description: IU1 is a small molecule inhibitor specifically targeting the deubiquitinating enzyme USP14. []
Relevance: While not a direct structural analogue of Fasnall, IU1 plays a crucial role in investigating the relationship between FASN and USP14 in cancer cell growth. [] Research indicates that USP14 inhibition using IU1 does not synergize with FASN inhibition by Fasnall. [] This finding challenges the initial hypothesis that inhibiting USP14 could enhance the anticancer effects of Fasnall.
Palmitate
Compound Description: Palmitate, a saturated long-chain fatty acid, is a crucial end-product of FASN activity and a vital energy source for cells. []
Relevance: Palmitate is essential in elucidating the impact of FASN inhibition by Fasnall on lipid uptake and utilization in ovarian cancer cells. Studies show that supplementing ovarian cancer cells with palmitate can counteract the growth arrest caused by Fasnall, demonstrating the critical role of FASN in providing essential fatty acids for cancer cell survival. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Evariquinone is a bio-active isolate of sponge-derived Emericella variecolor. Evariquinone showed antiproliferative activity towards KB and NCI-H460 cells at a concentration of 3.16 microg/mL.
Euphorbiasteroid is a tricyclic diterpene that has been found in the plant E. lathyris. It inhibits early-stage adipogenesis of 3T3-L1 cells, decreasing intracellular triglyceride accumulation when used at concentrations of 25 and 50 µM. It decreases the expression of Fas, C/EBPα, PPARγ, and SREBP-1c and increases phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-coenzyme A carboxylase (ACC) in 3T3-L1 cells. Euphorbiasteroid inhibits proliferation of HL-60 cells in a concentration-dependent manner, as well as induces apoptosis and increases the expression of Fas and Fas ligand (FasL) and the activity of caspase-3 and caspase-8 in HL-60 cells. It increases P-glycoprotein activity, reverses multi-drug resistance, and restores cytotoxicity of the anticancer agents vinblastine, paclitaxel, and doxorubicin to MES-SA/Dx5 sarcoma cells. Euphorbiasteroid is a tricyclic diterpene that has been found in the plant E. lathyris that inhibits early-stage adipogenesis of 3T3-L1 cells
Euphol analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. (+)-Euphol, also known as alpha-euphol or eupha-8, 24-dienol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, (+)-euphol is considered to be an isoprenoid lipid molecule (+)-Euphol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-euphol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (+)-euphol can be found in a number of food items such as cucumber, tea, muskmelon, and shea tree. This makes (+)-euphol a potential biomarker for the consumption of these food products. Euphol is a triterpenoid.
Evatanepag, also known as CP-533536, is an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation. CP-533536 demonstrated the ability to heal fractures when administered locally as a single dose in rat models of fracture healing.
Evenamide is a sodium and/or calcium channel modulator. Evenamide may be potentia useful in preventing, alleviating and curing a wide range of pathologies, including, but not limited to, neurol., cognitive, psychiatric, inflammatory, urogenital and gastrointestinal diseases, where the above mechanisms have been described as playing a pathol. role.